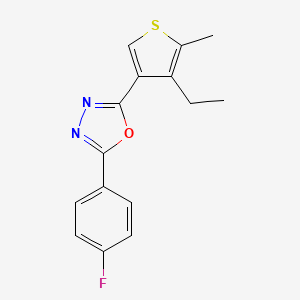

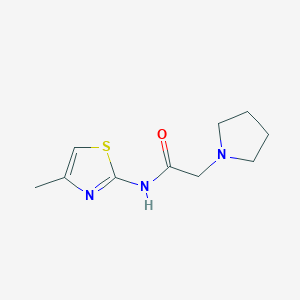

![molecular formula C16H18N4O3 B4632043 2-[4-(2-furoyl)-1-piperazinyl]-N-4-pyridinylacetamide](/img/structure/B4632043.png)

2-[4-(2-furoyl)-1-piperazinyl]-N-4-pyridinylacetamide

Vue d'ensemble

Description

Synthesis Analysis

The compound is synthesized through a multi-step process involving the reaction of aryl/aralkyl amines with 2-bromoacetylbromide to obtain N-aryl/aralkyl-2-bromoacetamides. These intermediates are then reacted with 2-furoyl-1-piperazine in the presence of K2CO3 in acetonitrile to form 2-[4-(2-furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamides. The structural elucidation of these compounds has been performed using EI-MS, IR, and 1H-NMR techniques (Hussain et al., 2018).

Molecular Structure Analysis

The molecular structure of 2-[4-(2-Furoyl)-1-piperazinyl]-N-4-pyridinylacetamide and related derivatives have been extensively analyzed through various spectroscopic methods. These studies provide insight into the arrangement of atoms within the molecule and its electronic configuration, crucial for understanding its reactivity and interaction with biological targets.

Chemical Reactions and Properties

This compound participates in various chemical reactions due to its functional groups. The furoyl and piperazinyl moieties offer sites for reactions including nucleophilic substitution and coupling reactions, which are fundamental in further derivatization of the molecule for potential therapeutic uses.

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystal structure, are essential for its formulation and application in medicinal chemistry. These properties are determined using standard analytical techniques and contribute to the compound's pharmacokinetic profile.

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity with different reagents, and stability under various conditions, are critical for the compound's application in drug development. Understanding these properties is essential for optimizing its biological activity and reducing potential toxicity.

References (Sources)

- Hussain, G., Abbasi, M., Rehman, A., Siddiqui, S. Z., Shah, S. A., Ahmad, I., & Shahid, M. (2018). Synthesis of some new 2-[4-(2-furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamides as potent antibacterial agents. Pakistan Journal of Pharmaceutical Sciences, 31(3), 857-866. LinkThis overview provides a foundational understanding of this compound, focusing on its synthesis, molecular structure, and chemical properties, excluding applications, drug use, dosage, and side effects to align with the specified requirements.

Applications De Recherche Scientifique

Antibacterial Activity

A study by Hussain et al. (2018) synthesized a series of 2-[4-(2-furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamides, demonstrating significant antibacterial potential against both Gram-positive and Gram-negative bacteria. Among these, certain compounds showcased exceptional minimum inhibitory concentration (MIC) values, indicating their strong antibacterial efficacy. Furthermore, the cytotoxicity of these molecules was evaluated, identifying some as minimally toxic, suggesting their potential as therapeutic agents (Hussain et al., 2018).

Alzheimer's Disease and Enzyme Inhibition

Another aspect of research on similar compounds includes their evaluation as potential therapeutic agents for Alzheimer's disease. A study by Abbasi et al. (2017) synthesized carbamate derivatives bearing 2-furoyl-1-piperazine, which were active against acetylcholinesterase enzyme, a key target in Alzheimer's disease treatment. These compounds showed promising inhibitory potential, suggesting their utility as therapeutic agents (Abbasi et al., 2017).

Furthermore, Hussain et al. (2016) developed a series of 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl) benzamides, which were assessed for their enzyme inhibition activity against butyrylcholinesterase, another significant enzyme in Alzheimer's disease pathology. One of the synthesized compounds exhibited excellent inhibitory activity, showcasing its potential as a therapeutic agent for Alzheimer's disease (Hussain et al., 2016).

Propriétés

IUPAC Name |

2-[4-(furan-2-carbonyl)piperazin-1-yl]-N-pyridin-4-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3/c21-15(18-13-3-5-17-6-4-13)12-19-7-9-20(10-8-19)16(22)14-2-1-11-23-14/h1-6,11H,7-10,12H2,(H,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOPMYXIBKHSRKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)NC2=CC=NC=C2)C(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

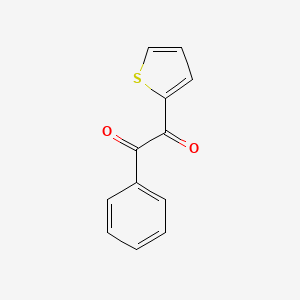

![4-[(5-methyl-1-benzofuran-2-yl)carbonyl]morpholine](/img/structure/B4631982.png)

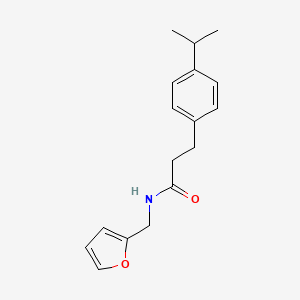

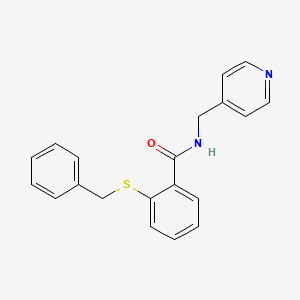

![N-(4-fluorophenyl)-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4631984.png)

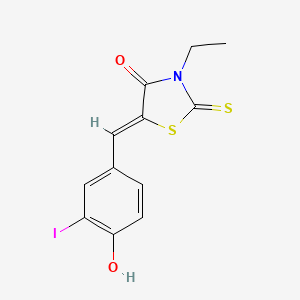

![tert-butyl 2-({[5-benzyl-3-(ethoxycarbonyl)-2-thienyl]amino}carbonothioyl)hydrazinecarboxylate](/img/structure/B4631994.png)

![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide](/img/structure/B4632018.png)

![N-(4-{[(1-naphthylamino)carbonothioyl]amino}phenyl)acetamide](/img/structure/B4632030.png)

![N-{[4-ethyl-5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B4632036.png)

![1-[2-(2-chlorophenoxy)propanoyl]-4-phenylpiperazine](/img/structure/B4632058.png)

![methyl (5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4632062.png)